molecular formula C8H9NO4 B13809753 [(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid

[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid

Katalognummer: B13809753
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: OMBFGGDLGPWLBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an oxido group, connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid typically involves the reaction of 6-methyl-3-pyridinol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of [(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxido group can participate in hydrogen bonding and electrostatic interactions, while the acetic acid moiety can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

2-(6-methyl-1-oxidopyridin-1-ium-3-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO4/c1-6-2-3-7(4-9(6)12)13-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI-Schlüssel

OMBFGGDLGPWLBE-UHFFFAOYSA-N

Kanonische SMILES

CC1=[N+](C=C(C=C1)OCC(=O)O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.